molecular formula C32H36BrN3O4 B11968692 DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11968692
M. Wt: 606.5 g/mol
InChI Key: WSTXJHNAZKEGAR-UHFFFAOYSA-N
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Description

DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrazole ring, a bromophenyl group, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling Reaction: The brominated pyrazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Dihydropyridine Formation: The final step involves the formation of the dihydropyridine ring through a Hantzsch reaction, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine or piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its dihydropyridine structure is similar to that of calcium channel blockers, which are used in the treatment of cardiovascular diseases. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as ion channels and enzymes. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. The bromophenyl and pyrazole groups may also interact with specific enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker with a dihydropyridine core.

    Felodipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

Uniqueness

DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the bromophenyl and pyrazole groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for research and development in various fields.

Properties

Molecular Formula

C32H36BrN3O4

Molecular Weight

606.5 g/mol

IUPAC Name

ditert-butyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H36BrN3O4/c1-19-25(29(37)39-31(3,4)5)27(26(20(2)34-19)30(38)40-32(6,7)8)24-18-36(23-12-10-9-11-13-23)35-28(24)21-14-16-22(33)17-15-21/h9-18,27,34H,1-8H3

InChI Key

WSTXJHNAZKEGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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